molecular formula C19H23ClN6O2 B12671789 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride CAS No. 94108-85-7

3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride

Cat. No.: B12671789
CAS No.: 94108-85-7
M. Wt: 402.9 g/mol
InChI Key: KQXULBUHSVVKQZ-UHFFFAOYSA-M
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Description

3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its intense coloration and is used in various applications, including textiles, cosmetics, and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Diethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,2-dimethyl-5-nitro-1H-indazole in an alkaline medium to yield the final azo dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic uses due to its biological activity.

    Industry: Utilized in the production of colored materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride involves its interaction with biological molecules. The azo group can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is exploited in various applications, including photodynamic therapy and molecular switches. The compound can also interact with cellular proteins and DNA, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo dye with similar structural features but different applications.

    Azobenzene: A simpler azo compound used extensively in materials science and photochemistry.

    Disperse Orange 1: A commercially important azo dye used in textile dyeing.

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,2-dimethyl-5-nitro-1H-indazoliumchloride is unique due to its specific combination of functional groups, which confer distinct photophysical properties and biological activities. Its intense coloration and ability to undergo photoisomerization make it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

94108-85-7

Molecular Formula

C19H23ClN6O2

Molecular Weight

402.9 g/mol

IUPAC Name

4-[(1,2-dimethyl-5-nitroindazol-2-ium-3-yl)diazenyl]-N,N-diethylaniline;chloride

InChI

InChI=1S/C19H23N6O2.ClH/c1-5-24(6-2)15-9-7-14(8-10-15)20-21-19-17-13-16(25(26)27)11-12-18(17)22(3)23(19)4;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

KQXULBUHSVVKQZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](N(C3=C2C=C(C=C3)[N+](=O)[O-])C)C.[Cl-]

Origin of Product

United States

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